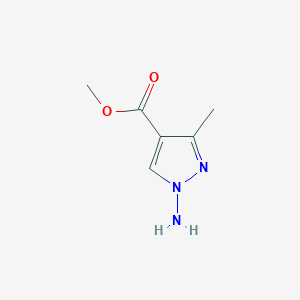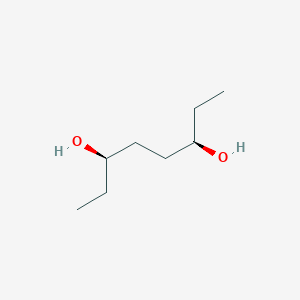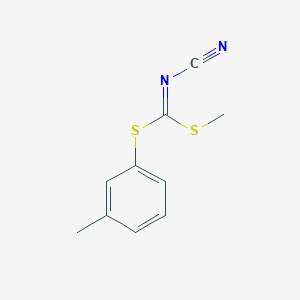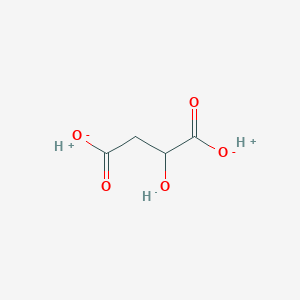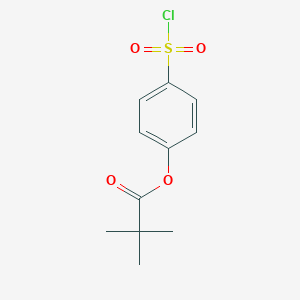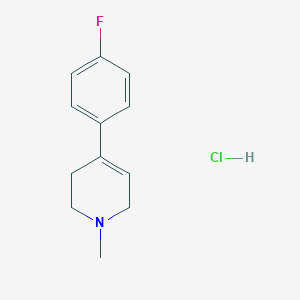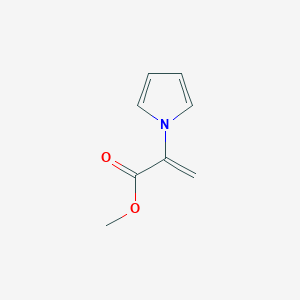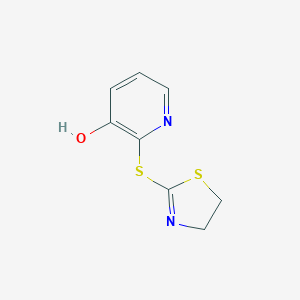
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline, also known as HPTT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiosemicarbazone derivative that has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline is not fully understood. However, it has been proposed that 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline exerts its antimicrobial activity by inhibiting bacterial DNA synthesis and disrupting the bacterial cell membrane. In cancer research, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline is thought to be due to its ability to inhibit the production of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to have both biochemical and physiological effects. In microbiology, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to inhibit bacterial growth and induce bacterial cell death. In cancer research, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to inhibit cancer cell growth and induce cancer cell death. In addition, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline in lab experiments is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. In addition, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to exhibit anticancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one limitation of using 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline in lab experiments is its potential toxicity, which requires further investigation.
Direcciones Futuras
For research on 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline include exploring its potential applications in the development of new antibiotics and cancer therapies. In addition, further research is needed to fully understand the mechanism of action of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline and its potential toxicity. Furthermore, the development of new synthesis methods for 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline may lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline involves the reaction of 2-acetylpyridine thiosemicarbazone with sodium sulfide in the presence of acetic acid. The resulting product is then purified through recrystallization. This method has been found to yield a high purity and yield of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline.
Aplicaciones Científicas De Investigación
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been the subject of scientific research due to its potential applications in various fields. In microbiology, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In cancer research, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer. In addition, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
153334-55-5 |
|---|---|
Nombre del producto |
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline |
Fórmula molecular |
C8H8N2OS2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)pyridin-3-ol |
InChI |
InChI=1S/C8H8N2OS2/c11-6-2-1-3-9-7(6)13-8-10-4-5-12-8/h1-3,11H,4-5H2 |
Clave InChI |
ZFQZPHRTXILRDA-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)SC2=C(C=CC=N2)O |
SMILES canónico |
C1CSC(=N1)SC2=C(C=CC=N2)O |
Otros números CAS |
153334-55-5 |
Sinónimos |
2-(3-hydroxy-2-pyridyl)-2-thiothiazoline 2-HPTT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
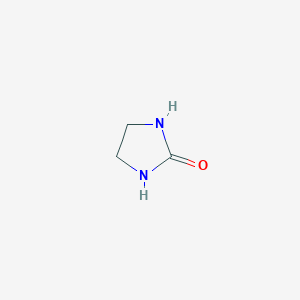
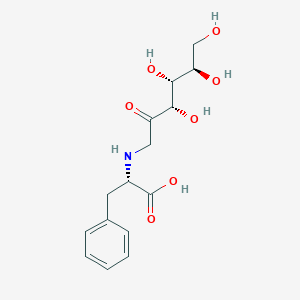
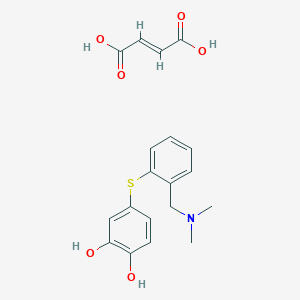
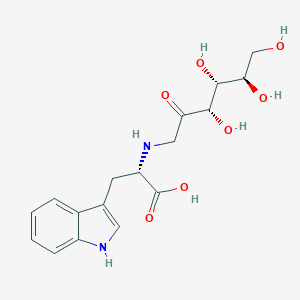
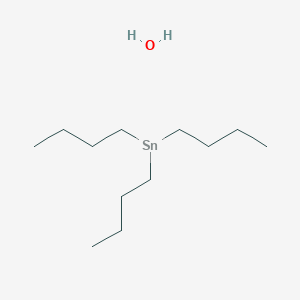
![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)
